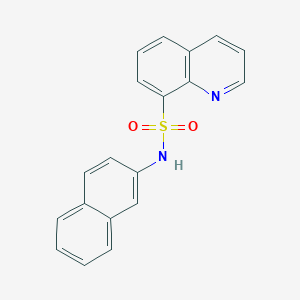
n-(Naphthalen-2-yl)quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Naphthalen-2-yl)quinoline-8-sulfonamide, commonly known as NSC 23925, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. This compound has been found to exhibit cytotoxic effects on cancer cells, making it a promising candidate for the development of new cancer therapies. In
Applications De Recherche Scientifique
NSC 23925 has been extensively studied for its potential applications in cancer treatment. Several research studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, NSC 23925 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
Mécanisme D'action
The exact mechanism of action of NSC 23925 is not fully understood. However, several studies have suggested that this compound targets specific signaling pathways that are involved in cancer cell growth and proliferation. One of these pathways is the NF-κB pathway, which is known to play a role in cancer cell survival and resistance to chemotherapy. NSC 23925 has been found to inhibit the activation of NF-κB, leading to the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
NSC 23925 has been found to have several biochemical and physiological effects on cancer cells. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. In addition, NSC 23925 has been found to inhibit the activity of specific enzymes that are involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NSC 23925 in lab experiments is its reproducibility. The synthesis method for this compound has been well-established, and it has been extensively studied in various cancer cell lines. However, one of the limitations of using NSC 23925 in lab experiments is its cytotoxicity. This compound can be toxic to both cancer and normal cells, making it difficult to determine the optimal dosage for cancer treatment.
Orientations Futures
There are several future directions for the study of NSC 23925. One potential direction is the development of new cancer therapies that incorporate this compound. Another direction is the further investigation of the exact mechanism of action of NSC 23925, which could lead to the identification of new targets for cancer therapy. Additionally, the study of NSC 23925 in combination with other cancer treatments could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
NSC 23925 can be synthesized through a multi-step process that involves the reaction of 2-naphthol with 8-quinolinesulfonyl chloride. The resulting intermediate is then treated with ammonia to yield NSC 23925. This synthesis method has been reported in several research articles and has been found to be reproducible.
Propriétés
Numéro CAS |
94212-32-5 |
|---|---|
Nom du produit |
n-(Naphthalen-2-yl)quinoline-8-sulfonamide |
Formule moléculaire |
C19H14N2O2S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-naphthalen-2-ylquinoline-8-sulfonamide |
InChI |
InChI=1S/C19H14N2O2S/c22-24(23,18-9-3-7-15-8-4-12-20-19(15)18)21-17-11-10-14-5-1-2-6-16(14)13-17/h1-13,21H |
Clé InChI |
OXBCZZJKBQWHRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Autres numéros CAS |
94212-32-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)
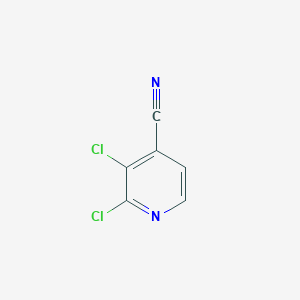
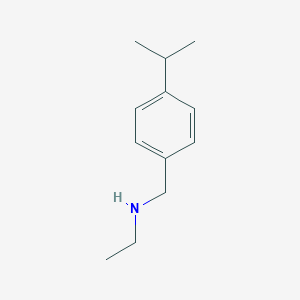
![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
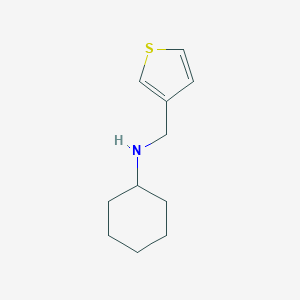
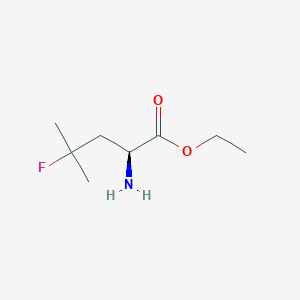
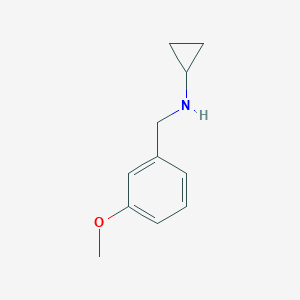
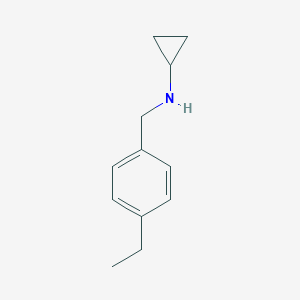
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
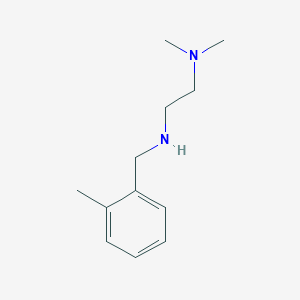
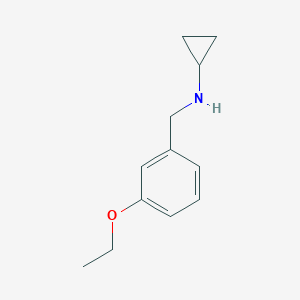

![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)